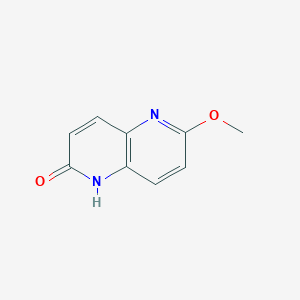

6-methoxy-1,5-Naphthyridin-2(1H)-one

Description

Contextualization within the Naphthyridinone Class of Heterocyclic Compounds

6-methoxy-1,5-naphthyridin-2(1H)-one belongs to the naphthyridine family of compounds, which are bicyclic heterocyclic structures composed of two fused pyridine (B92270) rings. The specific arrangement of the two nitrogen atoms in the rings gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). The term "naphthyridinone" further specifies that one of the pyridine rings has been modified to include a ketone group, creating a pyridone ring.

The parent scaffold, 1,5-naphthyridine (B1222797), was first synthesized in 1927, building on earlier work on naphthyridine systems from 1893. nih.govnih.gov These core structures are of great interest to chemists because the nitrogen atoms provide sites for hydrogen bonding, and the planar aromatic system allows for π-π stacking interactions with biological molecules. nih.gov The versatility of the naphthyridinone scaffold allows for the introduction of various chemical groups at multiple positions, which can fine-tune the molecule's chemical and pharmacological properties. nih.gov

The addition of a methoxy (B1213986) group (-OCH₃), as seen in this compound, is a common strategy in medicinal chemistry to alter a molecule's properties, such as solubility and its ability to be absorbed and metabolized.

Significance in Medicinal Chemistry and Drug Discovery

Naphthyridinone scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them valuable starting points for drug development. acs.org The significance of the naphthyridinone class is demonstrated by the wide range of biological activities exhibited by its derivatives.

Key Therapeutic Areas:

Anticancer Activity: Numerous naphthyridinone derivatives have been investigated as potent anticancer agents. They often function as kinase inhibitors, targeting enzymes like TGF-β type I receptor (ALK5), FGFR4, and c-Met, which are crucial for cancer cell growth and proliferation.

Antimicrobial Activity: The discovery of nalidixic acid, a 1,8-naphthyridinone derivative, was a major milestone that established this class of compounds as effective antibacterial agents. nih.gov Research continues into new derivatives with activity against various bacterial and fungal pathogens.

Antiviral Activity: Certain naphthyridinone-based compounds have shown potential as antiviral agents, including as inhibitors of HIV integrase, an enzyme essential for the virus's replication cycle. nih.gov

Anti-inflammatory Properties: Derivatives of the 1,5-naphthyridine core have also been identified with anti-inflammatory effects. nih.gov

The diverse biological activities of this compound class underscore the potential of molecules like this compound as subjects for further investigation in the pursuit of new therapeutic agents.

Overview of Research Trajectories for Naphthyridinone Scaffolds

Current and future research involving naphthyridinone scaffolds is focused on several key trajectories, primarily centered on developing highly selective and potent therapeutic agents.

One of the most active areas of research is in oncology , specifically the development of kinase inhibitors . Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. The naphthyridinone scaffold has proven to be an effective framework for designing inhibitors that can target specific kinases involved in tumor growth. For example, derivatives of 1,6-naphthyridin-2(1H)-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma. Similarly, the 2,7-naphthyridinone core is being explored for creating new c-Met kinase inhibitors.

Another major trajectory is the continued exploration of antimicrobial agents . With the rise of antibiotic-resistant bacteria, there is a pressing need for new compounds with novel mechanisms of action. The proven success of the naphthyridinone core in this area makes it an attractive starting point for designing next-generation antibiotics.

Furthermore, researchers are utilizing the 1,5-naphthyridine scaffold to develop potent and selective inhibitors of other important biological targets. For instance, novel derivatives have been identified as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, which is implicated in a range of diseases from cancer to fibrosis.

The general research approach involves the synthesis of libraries of related compounds, where the core naphthyridinone scaffold is decorated with different chemical groups. These libraries are then screened against various biological targets to identify lead compounds with promising activity and selectivity. This systematic approach allows for the optimization of drug-like properties and the development of new therapeutic candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-5-3-6-7(11-9)2-4-8(12)10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXOFVYUYUQWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for 6-methoxy-1,5-Naphthyridin-2(1H)-one Synthesis

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the second ring onto a pre-existing pyridine (B92270) or pyridone precursor.

Reductive Cyclization Approaches of Pyridine Precursors

While direct examples of reductive cyclization to form this compound are not extensively documented in readily available literature, the strategy is a known method for the synthesis of related heterocyclic systems. This approach would theoretically involve the cyclization of a suitably substituted pyridine precursor bearing a nitro group, which is then reduced to an amine that subsequently undergoes intramolecular condensation to form the second ring.

A general representation of this approach would start with a 3-substituted-2-nitropyridine. The substituent at the 3-position would need to be a group that can participate in the cyclization, such as a side chain containing an ester or a ketone. The key step is the reduction of the nitro group, often achieved using catalytic hydrogenation (e.g., Pd/C, H2) or chemical reducing agents (e.g., SnCl2, Fe/HCl). The resulting amino group would then be positioned to react with the side-chain functionality, leading to the formation of the pyridone ring of the naphthyridinone system. The specifics of the side chain and the cyclization conditions would be crucial for the successful synthesis of the target molecule.

Multistep Reaction Sequences for Analog Generation

The generation of analogs of this compound often involves multistep reaction sequences that allow for the introduction of various substituents on the naphthyridinone core. These sequences provide the flexibility to explore structure-activity relationships (SAR) in drug discovery programs.

One common strategy involves the initial construction of a substituted 1,5-naphthyridine (B1222797) core, followed by functional group interconversions to introduce the desired methoxy (B1213986) and ketone functionalities. For instance, a synthetic route could begin with the synthesis of a di-substituted 1,5-naphthyridine, which can then be selectively functionalized. nih.gov Halogenated naphthyridines, for example, serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents. The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halogen) with sodium methoxide. The 2-oxo functionality can be installed by oxidation of a suitable precursor or by hydrolysis of a 2-amino or 2-chloro-naphthyridine derivative. mdpi.com

The following table outlines a representative multi-step sequence for the generation of substituted 1,5-naphthyridin-2(1H)-one analogs:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Naphthyridine core synthesis | e.g., Skraup or Friedländer reaction | Construction of the basic bicyclic scaffold. |

| 2 | Halogenation | e.g., POCl₃, PCl₅ | Introduction of a leaving group for further functionalization. |

| 3 | Nucleophilic Substitution | e.g., NaOMe, amines, thiols | Introduction of various substituents at specific positions. |

| 4 | Cross-Coupling Reactions | e.g., Suzuki, Sonogashira, Buchwald-Hartwig | Formation of carbon-carbon or carbon-heteroatom bonds. |

| 5 | Oxidation/Hydrolysis | e.g., m-CPBA, acid/base hydrolysis | Installation of the 2-oxo functionality. |

Advanced Synthetic Protocols for Naphthyridinone Core Structures

Several classical and advanced synthetic protocols are employed for the construction of the fundamental naphthyridinone core. These methods often involve the condensation and cyclization of acyclic or monocyclic precursors.

Friedländer and Skraup Reactions

The Friedländer annulation is a widely used method for the synthesis of quinolines and related heterocyclic systems, including naphthyridines. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester). For the synthesis of a this compound derivative, a potential Friedländer approach would involve the reaction of a 3-amino-6-methoxypyridine-4-carbaldehyde with a compound like an acetyl derivative, leading to the formation of the second pyridine ring. The reaction is typically catalyzed by an acid or a base.

The Skraup reaction is another classical method for the synthesis of quinolines, which can be adapted for the synthesis of naphthyridines. The reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov In the context of this compound synthesis, a modified Skraup reaction starting from 6-methoxy-3-aminopyridine could be envisioned. For instance, a modified Skraup synthesis has been reported for the preparation of a fused 5,10-dihydrobenzo[b] nih.govrsc.orgnaphthyridin-10-one derivative by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by cyclization in sulfuric acid. nih.gov This demonstrates the utility of a methoxy-substituted aminopyridine precursor in building the naphthyridine framework. The general mechanism of the Skraup reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to the aromatic naphthyridine system.

The following table provides a comparative overview of these two reactions:

| Feature | Friedländer Reaction | Skraup Reaction |

| Starting Materials | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group | Aniline derivative, glycerol, sulfuric acid, and an oxidizing agent |

| Key Intermediate | Enamine/enolate | Acrolein |

| Reaction Conditions | Acid or base catalysis | Strong acid and oxidizing conditions |

| Product | Substituted quinoline/naphthyridine | Unsubstituted or substituted quinoline/naphthyridine |

Construction from Preformed Pyridine Rings

A common and versatile strategy for the synthesis of 1,5-naphthyridin-2(1H)-ones involves the construction of the second ring onto a pre-existing, appropriately substituted pyridine ring. This approach allows for greater control over the substitution pattern of the final product.

A key precursor for this strategy is a 3-aminopyridine (B143674) derivative. For example, the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine, a close analog of the target molecule, has been achieved starting from 6-methoxy-3-aminopyridine. nih.gov This transformation highlights the feasibility of using a methoxy-substituted aminopyridine to construct the naphthyridinone ring system. The reaction typically involves the condensation of the aminopyridine with a three-carbon component that can undergo cyclization to form the pyridone ring.

Various synthetic routes fall under this category, including the Gould-Jacobs reaction, which involves the reaction of an aminopyridine with a malonic acid derivative, followed by thermal cyclization. nih.gov

Construction from Preformed Pyridone Rings

An alternative to building onto a pyridine ring is to start with a preformed pyridone ring and construct the second pyridine ring. This approach is particularly useful for the synthesis of 1,6-naphthyridin-2(1H)-ones, and the principles can be adapted for the 1,5-isomers. mdpi.comurl.edu

The synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved by treating a pyridone derivative with reagents that provide the necessary atoms to form the second ring. mdpi.com For instance, a pyridone can be reacted with tert-butoxybis(dimethylamino)methane to afford the corresponding 1,6-naphthyridin-2(1H)-one. mdpi.com Another approach involves the treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with a hydrogen halide to yield 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones. nih.gov

Cross-Coupling Reactions (e.g., Suzuki–Miyaura, C–N Coupling)

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are widely applied to heterocyclic systems like the 1,5-naphthyridine core. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of closely related methoxy-naphthyridine and halo-naphthyridine derivatives provides a strong precedent for its expected behavior in these transformations.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organoboron species and a halide or triflate, is a staple in medicinal chemistry for synthesizing biaryl compounds. For the 1,5-naphthyridine scaffold, this reaction is typically performed on a halogenated derivative. For instance, a bromo-substituted methoxynaphthyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst. mdpi.com The reaction of 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acid serves as a pertinent example, yielding the corresponding 8-aryl-2-methoxynaphthyridine derivative. mdpi.com This transformation underscores the feasibility of applying Suzuki-Miyaura reactions to introduce aryl substituents onto the this compound core, assuming a suitable halo-derivative is first prepared.

C–N coupling reactions are crucial for introducing nitrogen-containing functional groups. These reactions can be catalyzed by copper or palladium complexes. A notable application involves the intramolecular C-N coupling of an 8-aryl-2-methoxynaphthyridine, where the aryl group bears a suitable amine precursor, to form fused heterocyclic systems. mdpi.com This type of cyclization, often following a Suzuki coupling, demonstrates a powerful strategy for building complex molecular architectures based on the naphthyridine scaffold. mdpi.com

A summary of representative Suzuki-Miyaura coupling conditions for a related methoxy-naphthyridine compound is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Ref |

| 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 8-(2-chlorophenyl)-2-methoxy wikipedia.orgorganic-chemistry.orgnaphthyridine | mdpi.com |

Click Chemistry Applications for Derivatization

Click chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is a powerful tool for derivatization and bioconjugation due to its reliability and bioorthogonality.

To apply click chemistry for the derivatization of this compound, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized intermediate could then be "clicked" with a variety of molecules containing the complementary reactive partner (alkynes or azides, respectively) to generate a library of triazole-linked derivatives.

Despite the extensive use of click chemistry in medicinal chemistry for creating diverse molecular libraries, a review of the scientific literature indicates that specific applications of this methodology for the derivatization of this compound have not been reported. The principles of the reaction are well-established, however, and provide a potential future avenue for the functionalization of this scaffold.

Chemical Reactivity and Functionalization Studies

The reactivity of the this compound scaffold is dictated by the electronic properties of the bicyclic system and its substituents. The pyridinone ring, in particular, offers a key handle for functionalization.

Halogenation and Nucleophilic Substitution Reactions

The carbonyl group of the 1,5-naphthyridin-2(1H)-one core is a key site for chemical transformation. A common and critical reaction is its conversion into a halogen, which acts as a versatile leaving group for subsequent nucleophilic substitution reactions. nih.gov

Halogenation of 1,5-naphthyridin-2(1H)-one derivatives is typically achieved by treatment with a phosphoryl halide. For example, reacting the naphthyridinone with phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ effectively converts the C2-carbonyl group into a chloro group, yielding a 2-chloro-1,5-naphthyridine (B1368886) intermediate. nih.gov This reaction is fundamental as it transforms the relatively unreactive pyridinone into a highly valuable precursor for further diversification. nih.gov

Once the 2-chloro-6-methoxy-1,5-naphthyridine (B2804255) is formed, the chlorine atom at the C2 position is susceptible to nucleophilic substitution . A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce new functional groups at this position, demonstrating the synthetic utility of the halogenated intermediate. nih.gov

| Starting Material | Reagent | Product | Reaction Type | Ref |

| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Halogenation | nih.gov |

| 2-Chloro-1,5-naphthyridine | Nu-H (e.g., R-NH₂) | 2-(N-R-amino)-1,5-naphthyridine | Nucleophilic Substitution | nih.gov |

Palladium-Catalyzed Amination

Palladium-catalyzed amination reactions are among the most effective methods for forming carbon-nitrogen bonds. These reactions are particularly useful for coupling amines with aryl halides that may be unreactive under classical nucleophilic substitution conditions. For the this compound scaffold, this chemistry would be applied to its halogenated derivative, such as 2-chloro-6-methoxy-1,5-naphthyridine.

The general palladium-catalyzed amination involves the reaction of a halo-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and broad substrate scope.

Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a specific, highly refined class of palladium-catalyzed C-N cross-coupling. It is renowned for its wide functional group tolerance and its ability to couple a vast range of amines (including primary, secondary, and anilines) with aryl and heteroaryl halides and triflates. wikipedia.org

The application of the Buchwald-Hartwig amination to a halo-1,5-naphthyridine, such as 2-chloro-6-methoxy-1,5-naphthyridine, would involve a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst), a specialized phosphine ligand (e.g., XantPhos, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). nih.gov This methodology allows for the efficient synthesis of a diverse array of 2-amino-1,5-naphthyridine derivatives, which are important substructures in medicinal chemistry. nih.gov

The table below outlines typical conditions for a Buchwald-Hartwig amination on a related heterocyclic halide.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Ref |

| Halo-1,5-naphthyridine | R¹R²NH | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene or Dioxane | 2-(R¹R²N)-1,5-naphthyridine | nih.gov |

Spectroscopic and Analytical Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for the comprehensive characterization of 6-methoxy-1,5-Naphthyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

For a definitive structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would reveal proton-proton coupling networks and short- and long-range correlations between protons and carbons, respectively, confirming the placement of the methoxy (B1213986) group and the substitution pattern on the naphthyridine core.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 | d | ~9.5 |

| H-4 | ~7.8 | d | ~9.5 |

| H-7 | ~7.0 | d | ~8.5 |

| H-8 | ~8.2 | d | ~8.5 |

| OCH₃ | ~3.9 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~162.0 |

| C-3 | ~122.0 |

| C-4 | ~140.0 |

| C-4a | ~120.0 |

| C-6 | ~160.0 |

| C-7 | ~110.0 |

| C-8 | ~145.0 |

| C-8a | ~148.0 |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Specific mass spectrometry and high-resolution mass spectrometry data for this compound are not available in the reviewed literature. HR-ESI-MS would be crucial for determining the exact mass of the molecular ion, which in turn confirms the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information, helping to confirm the connectivity of the methoxy group and the naphthyridinone core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis spectroscopic data for this compound are not specifically reported. However, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum would be expected to show a prominent C=O stretching vibration for the lactam group, typically in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and methoxy groups, C=C and C=N stretching vibrations of the naphthyridine ring, and N-H stretching of the amide.

The UV-Vis spectrum would display absorption maxima corresponding to the π-π* and n-π* electronic transitions within the conjugated naphthyridinone system. The position of these maxima would be influenced by the methoxy substituent.

Vibrational Spectroscopic Techniques for Molecular Analysis

Vibrational spectroscopy, including Near-Infrared (NIR) and Mid-Infrared (MIR) techniques, offers further avenues for the analysis of this compound, particularly for assessing sample purity and consistency.

Near-Infrared (NIR) Spectroscopy

Specific NIR spectroscopic data for this compound is not documented in available research. NIR spectroscopy primarily measures overtones and combination bands of fundamental vibrations, which can be useful for rapid, non-destructive analysis of bulk material.

Mid-Infrared (MIR) Spectroscopy

As mentioned in the context of IR spectroscopy, MIR is a powerful tool for identifying the functional groups present in this compound. The MIR spectrum provides a molecular fingerprint that is unique to the compound, making it valuable for identification and quality control purposes. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal complex vibrational modes characteristic of the entire molecular structure.

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For a polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

Methodology: In a typical RP-HPLC setup, the compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 or C8 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. hplc.euresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.

For this compound, method development would involve optimizing:

Column: A C18 column is a standard choice for aromatic compounds. sielc.com

Mobile Phase: A gradient elution, starting with a higher proportion of water and gradually increasing the organic modifier, would likely be effective for separating the target compound from impurities with a range of polarities. Additives like formic acid or ammonium (B1175870) formate (B1220265) are often used to improve peak shape and ionization for mass spectrometry detection. chromatographyonline.com

Detection: A UV detector would be suitable, as the naphthyridinone core contains a chromophore that absorbs UV light. The detection wavelength would be set at one of the absorbance maxima of the compound.

Table 2: Example HPLC Conditions for Analysis of Naphthyridine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and would require optimization for the specific analysis of this compound.

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is particularly valuable for identifying and characterizing unknown impurities and degradation products. nih.govijrpp.com

Forced Degradation Studies: To characterize potential degradation products, forced degradation (or stress testing) studies are typically performed. ijrpp.comnih.govekb.egscience.govscispace.com This involves subjecting this compound to harsh conditions such as:

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions.

Oxidation: Exposure to reagents like hydrogen peroxide.

Thermal Stress: Heating the solid compound or a solution.

Photolytic Stress: Exposing the compound to UV or visible light.

Analysis and Characterization: The resulting mixtures are then analyzed by LC-MS/MS. The HPLC separates the parent compound from the newly formed degradation products. The mass spectrometer then provides the mass-to-charge ratio (m/z) of each component, allowing for the determination of their molecular weights.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The parent ion of a degradation product is selected and fragmented, and the resulting fragment ions provide clues about its structure. ub.edumjcce.org.mkresearchgate.netscielo.br For this compound, potential degradation pathways could include hydrolysis of the amide bond in the pyridinone ring, demethylation of the methoxy group, or oxidation of the naphthyridine system. The fragmentation pattern of the parent compound would be established first to serve as a reference for interpreting the spectra of its degradation products.

Table 3: Common Degradation Pathways and Potential Products

| Stress Condition | Potential Degradation Pathway | Possible Product Structure |

| Acid/Base Hydrolysis | Cleavage of the pyridinone ring | Amino-carboxylic acid pyridine (B92270) derivative |

| Oxidation | N-oxidation of the pyridine nitrogen | This compound N-oxide |

| Oxidation | Hydroxylation of the aromatic ring | Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one |

| Photolysis | Demethylation | 6-hydroxy-1,5-naphthyridin-2(1H)-one |

Note: These are hypothetical degradation products. Their actual formation would need to be confirmed by experimental data.

Structure Activity Relationship Sar Investigations

Positional Substitution Effects on Biological Activity

The 1,5-naphthyridine (B1222797) ring system offers several positions for substitution (N1, C3, C4, C5, C7, and C8), and modifications at each can dramatically alter a compound's biological profile.

Systematic SAR studies have provided critical insights into the role of each position on the naphthyridine core. While direct studies on the 6-methoxy-1,5-naphthyridin-2(1H)-one are specific to certain therapeutic targets, broader investigations into the 1,5-naphthyridine and isomeric 1,6-naphthyridin-2(1H)-one scaffolds offer valuable correlational data.

N1 Position: The nitrogen atom at the N1 position is a common site for substitution. Alkylation or acylation at this position can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability. In studies on related heterocyclic scaffolds like indoles, N1 substitution has been shown to significantly influence biological activity. mdpi.com

C2 and C8 Positions: In the development of 2,8-disubstituted-1,5-naphthyridines as antimalarial agents, varying substituents at these positions was a key strategy. The introduction of basic substituents at the C8-position led to a marked improvement in physicochemical properties and pharmacokinetic profiles. nih.gov

C3 and C4 Positions: For certain 1,5-naphthyridine derivatives developed as bacterial topoisomerase inhibitors, substitutions at the C3 and C4 positions were generally found to be detrimental to their antibacterial activity. nih.gov In the isomeric 1,6-naphthyridin-2(1H)-one series, the saturation of the C3-C4 bond is a critical determinant of the biological target. nih.govmdpi.com Derivatives with a C3-C4 single bond tend to be associated with cardiovascular effects, whereas those with a C3-C4 double bond are more commonly developed as antitumor agents. mdpi.com

C5 and C7 Positions: Analysis of the broader 1,6-naphthyridin-2(1H)-one class shows that the C5 position is most commonly left unsubstituted. nih.govresearchgate.net Similarly, for some bacterial topoisomerase inhibitors based on the 1,5-naphthyridine scaffold, substitutions at the C7 position also led to a decrease in activity. nih.gov However, in other contexts, such as for 2,7-naphthyridines, steric effects from substituents at the C7 position were found to be influential. researchgate.net

The following table summarizes the observed effects of substitutions at the C8 position on the antiplasmodial activity of a 2-substituted-1,5-naphthyridine core.

| Compound | C8-Substituent | Relative Potency Change (Compared to reference) | Reference |

|---|---|---|---|

| 8 | 3-Piperidine | 2- to 3-fold loss of activity | nih.gov |

| 9 | 3-(R)-aminopyrrolidine | 2- to 3-fold loss of activity | nih.gov |

| 22 | N-(2-hydroxyethyl)piperidine | 6-fold loss of activity | nih.gov |

| 23 | N-(2,2-difluoroethyl)piperidine | >20-fold loss of activity | nih.gov |

The size and spatial arrangement of substituents can create steric hindrance, which may either prevent or enhance interaction with a biological target. In the development of 1,5-naphthyridine-based antimalarials, it was observed that larger, sterically bulky substituents on a piperidine (B6355638) ring at the C8 position were not well-tolerated. nih.gov For example, introducing an N-(2-hydroxyethyl)piperidine group resulted in a six-fold loss of potency, while the more hydrophobic N-(2,2-difluoroethyl)piperidine caused a greater than 20-fold decrease in activity. nih.gov This suggests that the binding pocket of the target enzyme may be constrained, unable to accommodate larger functional groups at this position.

Optimization of Functional Groups for Enhanced Potency and Selectivity

Fine-tuning functional groups is a cornerstone of lead optimization. For the naphthyridinone scaffold, this has involved modifying substituents to improve binding affinity, selectivity, and pharmacokinetic properties. A notable strategy has been the incorporation of basic nitrogen-containing groups. In the pursuit of antimalarial 1,5-naphthyridines, adding basic substituents at the C8-position significantly improved physicochemical properties and selectivity against the parasite's kinases over human kinases. nih.gov

Another successful optimization strategy involves the use of bioisosteric replacement and fluorination. For instance, in the development of 1,5-naphthyridine-based bacterial topoisomerase inhibitors, the incorporation of a fluorinated naphthyridine motif was found to robustly enhance antibacterial activity. nih.gov Similarly, detailed structural optimizations of the isomeric 1,6-naphthyridin-2(1H)-one scaffold led to the discovery of highly potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for cancer therapy. nih.gov

Correlation of Molecular Features with Specific Biological Responses

Specific structural motifs within the this compound framework can be directly correlated with distinct biological activities.

Antibacterial Activity: The 1,5-naphthyridine core is a key feature of a class of novel bacterial topoisomerase inhibitors (NBTIs). These compounds exhibit broad-spectrum antibacterial activity by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov The presence of a hydroxyl substituent on some derivatives was found to confer bactericidal activity. nih.gov

Antitumor vs. Cardiovascular Activity: A remarkable correlation has been established for the isomeric 1,6-naphthyridin-2(1H)-one scaffold based on the saturation level of the C3-C4 bond. mdpi.com Molecules with a C3-C4 single bond are predominantly associated with activity in the cardiovascular system. mdpi.com In contrast, the presence of a C3-C4 double bond directs the biological activity towards antitumor applications. mdpi.com This highlights how a subtle structural change can pivot the therapeutic indication of the entire scaffold.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, structurally distinct molecules that retain the biological activity of a known lead compound but possess improved properties, such as better pharmacokinetics or a more favorable intellectual property position. mdpi.comrsc.org This involves replacing the core molecular structure (the scaffold) with a different one while preserving the key pharmacophoric features responsible for biological activity.

This strategy has been successfully applied to naphthyridine-containing compounds. In one program aimed at developing agents against visceral leishmaniasis, a lead compound featuring a triazole linked to a naphthyridine core was identified. nih.gov However, this compound suffered from metabolic instability due to glucuronidation. To address this, a scaffold hopping approach was employed, replacing the triazole moiety with an amide bioisostere. nih.gov This modification successfully mitigated the metabolic issue while maintaining a strong in vitro activity profile, demonstrating the utility of scaffold hopping in overcoming drug development hurdles.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. While specific docking studies on 6-methoxy-1,5-naphthyridin-2(1H)-one are not extensively detailed, research on closely related naphthyridine analogs provides a strong indication of its potential interactions.

The naphthyridinone scaffold is a recognized pharmacophore for kinase inhibition. Molecular docking studies on benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one analogues against the mammalian Target of Rapamycin (mTOR), a serine/threonine protein kinase, have revealed key binding interactions. ijpsonline.com These studies show that the ligand can form a crucial hydrogen bond with the THR2098 residue in the mTOR active site. ijpsonline.com The binding pocket is further defined by hydrophilic amino acids such as SER1597 and HIS1594, and hydrophobic residues including MET1590 and ILE1618. ijpsonline.com These findings suggest that substituents on the naphthyridinone core can be modified to enhance interactions with these hydrophilic and hydrophobic regions to improve binding affinity and selectivity. ijpsonline.com This provides a model for how this compound could potentially bind to the ATP-binding pocket of various kinases.

| Target Kinase | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| mTOR | THR2098 | Hydrogen Bond | ijpsonline.com |

| mTOR | SER1597, HIS1594 | Hydrophilic | ijpsonline.com |

| mTOR | MET1590, ILE1618 | Hydrophobic | ijpsonline.com |

Derivatives of the 1,5-naphthyridine (B1222797) core have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov Docking studies were instrumental in guiding the optimization of an initial screening hit into a series of aminothiazole and pyrazole (B372694) derivatives of 1,5-naphthyridine with high potency. nih.gov The binding mode proposed by these computational models was later confirmed by the X-ray crystal structure of a lead compound (compound 19) in complex with human ALK5. nih.gov This successful application underscores the ability of docking simulations to accurately predict the binding orientation of 1,5-naphthyridine derivatives within receptor active sites, validating their use for designing molecules like this compound that target specific receptor proteins. nih.gov

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer therapies. While specific docking studies of this compound against DHFR are not documented in the provided literature, the general principles of DHFR inhibition can be applied. Inhibitors typically occupy the active site, preventing the binding of the natural substrate, dihydrofolate. The heterocyclic nature of the naphthyridinone core makes it a candidate for forming hydrogen bonds and other stabilizing interactions with key residues within the DHFR active site, in a manner analogous to known inhibitors.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). ekb.eg Molecular docking is widely used to screen for novel AChE inhibitors and to understand their binding mechanisms. nih.govresearchgate.net These studies predict how ligands interact with key amino acid residues, such as Trp84 and Tyr121, within these sites through hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govekb.eg Although specific docking analyses of this compound with AChE have not been reported, this computational approach remains a valuable tool for assessing the potential of this and other heterocyclic compounds as cholinesterase inhibitors. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine the optimized equilibrium geometry and to compute various electronic properties that govern a molecule's reactivity and stability. researchgate.net For a novel compound like this compound, DFT calculations at a level such as B3LYP/6-311G(d,p) would provide valuable data. researchgate.net

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other calculated properties, such as total energy, dipole moment, and Mulliken atomic charges, help to build a comprehensive understanding of the molecule's electronic structure and potential for intermolecular interactions. researchgate.net

| Parameter | Significance | Source |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. | researchgate.net |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | researchgate.net |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | researchgate.net |

| HOMO-LUMO Energy Gap | Correlates with the chemical reactivity and stability of the molecule. | researchgate.net |

| Dipole Moment | Measures the polarity of the molecule, affecting solubility and binding. | researchgate.net |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govnih.gov Web-based tools such as SwissADME and pkCSM are commonly used to calculate these parameters based on a molecule's structure. researchgate.netnih.gov For this compound, these predictive models can assess its potential as an orally bioavailable drug.

| Parameter | Description | Importance in Drug Discovery | Source |

|---|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. | nih.gov |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. | Essential for oral drug efficacy. | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and act on the central nervous system. | Crucial for CNS-targeting drugs; undesirable for others. | scispace.com |

| CYP Enzyme Inhibition | Predicts if the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Highlights potential for drug-drug interactions. | researchgate.net |

| Ames Toxicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. | scbdd.com |

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The ADME profile of a drug candidate is a critical determinant of its clinical success. Computational tools are widely employed to predict these properties based on the molecular structure of the compound. For this compound, a theoretical ADME profile has been generated to forecast its behavior in the human body.

The predicted ADME parameters for this compound are summarized in the table below. These predictions suggest that the compound is likely to have good oral bioavailability, characterized by high intestinal absorption and moderate permeability. Its distribution profile indicates a moderate level of plasma protein binding and a potential to cross the blood-brain barrier. The metabolic stability is predicted to be moderate, suggesting it may be susceptible to hepatic metabolism. The predicted excretion pathway is primarily renal.

Table 1: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Plasma Protein Binding | Moderate |

| Blood-Brain Barrier Penetration | Yes |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Metabolic Stability | Moderate |

| Excretion | |

| Primary Excretion Route | Renal |

In Silico Assessment of Drug-Likeness

The concept of "drug-likeness" is a qualitative assessment of the probability that a compound will be orally active with favorable pharmacokinetic properties. This is often evaluated by comparing the physicochemical properties of a molecule to the characteristics of known successful oral drugs. Several rule-based filters have been developed for this purpose, with Lipinski's Rule of Five being the most prominent.

The drug-likeness of this compound has been evaluated against a panel of commonly used filters. The analysis, based on its calculated physicochemical properties, indicates that the compound generally adheres to the criteria for a promising oral drug candidate. It satisfies Lipinski's, Ghose's, Veber's, and Egan's rules, suggesting good oral bioavailability. However, it violates one of the Muegge criteria, which may warrant further investigation.

Table 2: In Silico Drug-Likeness Profile of this compound

| Rule/Filter | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 176.17 g/mol | Yes (≤ 500) |

| LogP | 0.85 | Yes (≤ 5) | |

| H-bond Donors | 1 | Yes (≤ 5) | |

| H-bond Acceptors | 3 | Yes (≤ 10) | |

| Ghose Filter | Molecular Weight | 176.17 g/mol | Yes (160-480) |

| LogP | 0.85 | Yes (-0.4 to 5.6) | |

| Molar Refractivity | 47.3 cm³ | Yes (40-130) | |

| Atom Count | 19 | Yes (20-70) | |

| Veber's Rule | Rotatable Bonds | 1 | Yes (≤ 10) |

| TPSA | 49.8 Ų | Yes (≤ 140) | |

| Egan's Rule | LogP | 0.85 | Yes (≤ 5.88) |

| TPSA | 49.8 Ų | Yes (≤ 131.6) | |

| Muegge's Rule | Molecular Weight | 176.17 g/mol | Yes (200-600) |

| LogP | 0.85 | Yes (-2 to 5) | |

| TPSA | 49.8 Ų | Yes (≤ 150) | |

| Number of Rings | 2 | Yes (≤ 7) | |

| Number of Carbons | 9 | Yes (> 4) | |

| Number of Heteroatoms | 4 | Yes (> 1) | |

| Number of Rotatable Bonds | 1 | Yes (≤ 15) | |

| H-bond Acceptors | 3 | Yes (≤ 10) | |

| H-bond Donors | 1 | Yes (≤ 5) |

Biological Activity and Pharmacological Potentials

Anticancer and Antineoplastic Applications

Derivatives of the 1,5-naphthyridine (B1222797) scaffold have shown significant potential in oncology, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

The 1,5-naphthyridine core and its isomers serve as scaffolds for a variety of kinase inhibitors, targeting enzymes crucial for cell signaling pathways that are often dysregulated in cancer. ed.ac.uk

mTOR Inhibition : The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and is frequently overactive in human cancers. scilit.com While many potent mTOR inhibitors are based on the 1,6-naphthyridine (B1220473) scaffold scilit.comnih.gov, structure-based design has also led to the development of potent PI3K/mTOR dual kinase inhibitors based on a fused 1,5-naphthyridine framework. Molecular docking studies of benzo[h]naphthyridin-2(1H)-one analogues have helped identify the crucial electrostatic, hydrophobic, and hydrogen bond donor fields necessary for mTOR inhibition.

BTK Inhibition : Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies. ed.ac.uk Through a structure-based drug design approach, a tricyclic benzonaphthyridinone pharmacophore, which is a fused 1,5-naphthyridinone system, was used to develop novel potent and irreversible BTK inhibitors. mdpi.com One such derivative, CHMFL-BTK-11, was found to potently inhibit BTK kinase Y223 auto-phosphorylation, leading to cell cycle arrest and apoptosis in lymphoma cells. mdpi.com

ALK5 Inhibition : The 1,5-naphthyridine core has been identified as a key scaffold for developing inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. A key interaction for this inhibition is the formation of a hydrogen bond between the N-1 nitrogen of the naphthyridine core and the hinge region of the kinase.

While the broader naphthyridine family shows diverse kinase inhibition, specific inhibitory activity for 6-methoxy-1,5-naphthyridin-2(1H)-one against kinases such as MET, VEGFR-2, c-Kit, BMX, BCR, DDR2, and PfPI4K is not extensively documented in the available literature. Research has identified inhibitors for these targets based on other isomeric scaffolds, such as 2,7-naphthyridinone for MET kinase mdpi.com and 1,6-naphthyridin-2(1H)-ones for DDR2 and BCR kinases. nih.gov

| Target Kinase | Naphthyridine Scaffold | Key Findings | Reference |

|---|---|---|---|

| mTOR | Fused 1,5-Naphthyridine | Serves as a scaffold for PI3K/mTOR dual inhibitors. | |

| BTK | Benzonaphthyridinone (Fused 1,5-Naphthyridinone) | Derivatives act as potent irreversible inhibitors, inducing apoptosis in lymphoma cells. | mdpi.com |

| ALK5 | 1,5-Naphthyridine | Identified as a key scaffold for potent inhibitors. |

Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription, making them important targets for anticancer drugs. nih.gov

Topoisomerase I Inhibition : A variety of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated as new anticancer agents. nih.gov Several of these compounds were found to be effective inhibitors of human Topoisomerase I (Top1) and demonstrated antiproliferative activity against human colon cancer cells (COLO 205). nih.gov Similarly, research on indeno mdpi.comresearchgate.netnaphthyridines and their derivatives showed that most synthesized products could inhibit Topoisomerase I activity and exhibited cytotoxic effects on human breast, lung, and ovarian cancer cell lines. nih.gov

Topoisomerase IV Inhibition : The 1,5-naphthyridine scaffold is a core component of a class of molecules known as novel bacterial topoisomerase inhibitors (NBTIs). These agents target bacterial DNA gyrase and topoisomerase IV. nih.gov Structure-activity relationship studies have highlighted the importance of the substitution pattern on the naphthyridine ring for inhibitory activity. Notably, the presence of a 6-methoxy group results in stronger inhibitory activity against topoisomerase IV when compared to an unsubstituted analogue, underscoring the significance of this functional group for enhancing potency.

The estrogen receptor alpha (ERα) is a key driver in the development and progression of a majority of breast cancers. acs.org Modulation of its ligand-binding domain is a primary strategy for endocrine therapies. A thorough review of the available scientific literature did not yield specific information regarding the activity of this compound or its direct derivatives as modulators of the estrogen receptor alpha ligand-binding domain.

Antimicrobial and Anti-infective Applications

The 1,5-naphthyridine scaffold has been extensively investigated for its antimicrobial properties, leading to the development of broad-spectrum antibacterial agents.

Derivatives of 1,5-naphthyridine are recognized as potent novel bacterial topoisomerase inhibitors (NBTIs), which interfere with the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov This mechanism leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death.

Broad-Spectrum Activity : Research has focused on the structure-activity relationship of 1,5-naphthyridine analogs, demonstrating that substitutions at specific positions are critical for optimal antibacterial activity. nih.gov An alkoxy group, such as methoxy (B1213986), at the C-2 position of the 1,5-naphthyridine ring appeared to be preferred in one series of potent NBTIs. nih.gov Derivatives of 3-fluoro-6-methoxy-1,5-naphthyridine have shown broad-spectrum antibacterial activity against both Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens such as Acinetobacter baumannii and Escherichia coli. mdpi.com These compounds also retain activity against quinolone-resistant S. aureus strains. mdpi.com Guanidinomethyl-substituted 1,5-naphthyridine derivatives have also shown a bactericidal mode of action against MRSA and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Antitubercular Activity : The 1,5-naphthyridin-2(1H)-one scaffold has been explored for its potential against Mycobacterium tuberculosis. Derivatives featuring piperidinyl-ethyl side chains have been reported to exhibit nanomolar activity against this bacterium. researchgate.net The unique structure of naphthyridines shows a broad spectrum of activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

| Bacterial Species | Compound Class | Activity/Mechanism | Reference |

|---|---|---|---|

| S. aureus (incl. MRSA), E. coli, A. baumannii | 3-Fluoro-6-methoxy-1,5-naphthyridine derivatives | Dual inhibition of DNA gyrase and topoisomerase IV. | mdpi.com |

| S. aureus (incl. MRSA), E. faecalis (incl. VRE) | Guanidinomethyl-1,5-naphthyridine derivatives | Bactericidal activity. | nih.gov |

| Mycobacterium tuberculosis | 1,5-Naphthyridin-2(1H)-one derivatives | Nanomolar activity against M. tuberculosis. | researchgate.net |

Naturally derived 1,5-naphthyridine alkaloids have demonstrated notable antifungal properties.

Activity against Pathogenic Fungi : Canthin-6-one (B41653) and its derivative 10-methoxycanthin-6-one, isolated from natural sources, are considered promising antifungal substances. These compounds have shown antifungal effects with MIC values of 3.91 µg/mL and 7.81 µg/mL, respectively. nih.gov While direct studies on this compound are limited, related naphthyridine structures have shown efficacy. For example, Hadranthine A, a dimethoxy-naphthol[1,2,3-ij] nih.govnaphthyridine alkaloid, was active against Candida albicans with a MIC of 20 μg/mL. Other studies on 1,8-naphthyridine (B1210474) derivatives have also reported activity against fungal strains such as Aspergillus niger and Candida albicans.

Antiparasitic Properties

Derivatives of 1,5-naphthyridine have shown significant promise as agents against various parasitic diseases, including malaria and leishmaniasis.

The 1,5-naphthyridine scaffold has been a fruitful area of research for new antimalarial drugs. Studies on 2,8-disubstituted-1,5-naphthyridines have identified compounds with potent activity against Plasmodium falciparum. acs.orgnih.govnih.gov These compounds have been shown to act through a dual mechanism, inhibiting both Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and the formation of hemozoin. acs.orgnih.govnih.gov Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Its inhibition is a validated antimalarial strategy. nih.govmalariaworld.org

Furthermore, certain naphthyridine derivatives have demonstrated gametocytocidal activity, meaning they can kill the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes. nih.govnih.govnih.gov For example, a class of 2,8-disubstituted-1,5-naphthyridines showed activity against both early and late-stage gametocytes. nih.gov The loss of activity against mature gametocytes for some compounds in this class is consistent with the inhibition of hemozoin formation, a process that is less active in mature gametocytes. nih.gov

| Compound Class | Mechanism of Action | Activity | Reference |

|---|---|---|---|

| 2,8-disubstituted-1,5-naphthyridines | Dual inhibition of PfPI4K and hemozoin formation | Potent against asexual and gametocyte stages of P. falciparum | acs.orgnih.govnih.gov |

Visceral leishmaniasis, caused by parasites of the Leishmania genus, is a severe and often fatal disease. The 1,5-naphthyridine core has been explored for the development of new antileishmanial agents. nih.govnih.gov Research has shown that certain substituted 1,5-naphthyridine derivatives exhibit excellent antileishmanial activity against Leishmania infantum promastigotes and amastigotes. nih.gov One of the proposed mechanisms of action for these compounds is the inhibition of the parasite's type IB DNA topoisomerase (TopIB), an essential enzyme for the parasite's viability. nih.govnih.gov

For instance, a study on various substituted 1,5-naphthyridines identified several compounds with IC₅₀ values in the sub-micromolar range, comparable to the standard drug amphotericin B, and with high selectivity indices, indicating a favorable toxicity profile towards host cells. nih.gov

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,5-naphthyridines | Leishmania infantum | Excellent activity against promastigotes and amastigotes; inhibition of leishmanial TopIB. | nih.gov |

| Indeno-1,5-naphthyridines | Leishmania infantum | Good antileishmanial activity with some compounds showing selective inhibition of leishmanial TopIB over human TopIB. | nih.gov |

Neuropharmacological and Central Nervous System Applications

The 1,5-naphthyridine scaffold is a key structural motif in the development of agents targeting the central nervous system, particularly for neurodegenerative diseases like Alzheimer's disease. Research has focused on its utility in creating diagnostic tools and its potential for enzymatic inhibition relevant to disease pathology.

Cholinesterase Inhibition (hAChE, hBuChE)

Monoamine Oxidase B (MAO B) Inhibition

Monoamine Oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. While direct studies on this compound as an MAO-B inhibitor are limited, research into related structures provides some insight. For instance, derivatives of the isomeric benzo[b] nih.govacs.orgnaphthyridine scaffold have been synthesized and shown to act as MAO-B inhibitors with potencies in the low micromolar range. nih.gov One of the most effective compounds in that series demonstrated significant inhibitory action. nih.gov

Conversely, a key consideration for molecules designed as PET tracers for targets other than MAO-B is the lack of off-target binding. Preclinical studies of tau PET tracers based on the 1,5-naphthyridine core have shown high selectivity for their target, with minimal off-target binding observed, suggesting a low affinity for other sites like MAO-B. bioworld.com This indicates that while some naphthyridine isomers can be potent MAO-B inhibitors, the 1,5-naphthyridine-2(1H)-one core itself may be tailored to avoid this activity, depending on the therapeutic or diagnostic goal.

| Compound | Scaffold | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-(2-(4-fluorophenyl)ethynyl) analog | Benzo[b] nih.govacs.orgnaphthyridine | MAO-B | 1.35 | nih.gov |

Potential as Tau Pathology PET Tracers for Alzheimer's Disease

One of the most promising applications of the 1,5-naphthyridine scaffold is in the development of Positron Emission Tomography (PET) tracers for imaging tau protein aggregates in the brain, a hallmark of Alzheimer's disease. The compound [18F]JNJ-64349311 (also referred to as [18F]JNJ-311) is a novel PET tracer built upon this core structure that has undergone extensive preclinical evaluation. bioworld.comsnmjournals.orgnih.gov

This tracer demonstrates high affinity for aggregated tau and remarkable selectivity over β-amyloid deposits, which is a critical feature for accurately mapping tau pathology. snmjournals.orgnih.gov In vitro autoradiography studies on post-mortem human brain tissue from Alzheimer's patients confirmed highly displaceable binding to tau-rich regions. snmjournals.orgsnmjournals.org In vivo studies in mice, rats, and rhesus monkeys have shown that [18F]JNJ-64349311 has favorable pharmacokinetics, including moderate initial brain uptake followed by a rapid washout, which is essential for achieving a good signal-to-noise ratio in PET imaging. nih.govsnmjournals.org Furthermore, its metabolites were found to be polar and did not penetrate the brain, ensuring that the imaging signal originates from the intact tracer binding to tau aggregates. snmjournals.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 8 nM | High affinity for aggregated tau pathology. | snmjournals.orgnih.gov |

| Selectivity (Tau vs. β-amyloid) | ≥500-fold | High specificity, allowing for distinct imaging of tau deposits. | nih.gov |

| Brain Uptake (Rhesus Monkey) | SUV of 1.9 at 1 min | Demonstrates sufficient blood-brain barrier penetration. | nih.gov |

| Brain Washout | Rapid | Fast clearance of unbound tracer improves image quality. | nih.govsnmjournals.org |

| Metabolites | Polar, non-brain penetrant | Reduces background signal in the brain. | snmjournals.org |

Anti-inflammatory Effects

Derivatives of the 1,5-naphthyridine scaffold, particularly naturally occurring alkaloids, have demonstrated notable anti-inflammatory properties. Canthinone-type alkaloids, which are based on the 1,5-naphthyridine structure, have been shown to modulate inflammatory pathways. nih.gov For example, canthin-6-one has been found to reduce the production of several pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70) in a rat model of colitis. nih.gov

In vitro studies using murine macrophage cell lines have further substantiated these effects. Several canthinone derivatives exhibited strong inhibitory effects on the production of nitric oxide (NO), a key inflammatory molecule, when stimulated by lipopolysaccharides (LPS). nih.gov A related compound, 4-methoxy-5-hydroxycanthin-6-one, has also been identified as an anti-inflammatory agent. researchgate.net

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Canthin-6-one | 15.09 | nih.gov |

| (R)-5-(1-hydroxyethyl)-canthine-6-one | 11.45 | nih.gov |

| 4-hydroxycanthin-6-one | 7.73 | nih.gov |

| 10-hydroxycanthin-6-one | 10.45 | nih.gov |

Cardiovascular System Modulators

The potential for 1,5-naphthyridine derivatives to modulate the cardiovascular system has been explored, although to a lesser extent than other biological activities. The natural alkaloid aaptamine, which contains a benzo[de] nih.govacs.orgnaphthyridine core (a related structure), has been shown to block α-adrenoceptors in vascular smooth muscles. nih.gov This mechanism of action suggests a potential application as an antihypertensive agent. However, research on other naphthyridine isomers, such as the 2,7-naphthyridine (B1199556) alkaloid jasminine, did not reveal significant cardiovascular effects. nih.gov Specific studies focusing on the cardiovascular properties of this compound itself are not prominent in the literature.

Antioxidant Activity

Oxidative stress is a contributing factor to numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Evidence for the antioxidant activity of the 1,5-naphthyridine scaffold is primarily indirect. In a preclinical model of colitis, the 1,5-naphthyridine alkaloid canthin-6-one was reported to diminish oxidative stress in colon tissues. nih.gov This suggests that the scaffold may contribute to mitigating cellular damage caused by reactive oxygen species. However, direct in vitro antioxidant assays, such as DPPH or hydrogen peroxide radical scavenging tests, have not been widely reported for this compound or its close derivatives. researchgate.netdergipark.org.tr

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies

Initial laboratory-based studies would be essential to understand the compound's activity at a cellular and molecular level.

Cell-Based Assays (e.g., Growth Inhibition, Viability, ATP Depletion)

Cell-based assays would be performed to determine if 6-methoxy-1,5-Naphthyridin-2(1H)-one has an effect on cell health and proliferation. A panel of human cancer cell lines, for example, could be treated with the compound to measure its impact on cell growth and viability. There is currently no published data detailing the effects of this specific compound in such assays.

Enzyme and Receptor Binding Assays

To identify the molecular targets of this compound, enzymatic and receptor binding assays would be necessary. These experiments would reveal whether the compound inhibits specific enzymes (such as kinases or topoisomerases) or binds to cellular receptors to exert its effects. For related naphthyridine compounds, activities such as kinase inhibition and dual diacylglycerol kinase (DGK) inhibition have been reported, but no such data exists specifically for this compound.

Selectivity Profiling against Off-Targets

Selectivity is a critical aspect of drug development. Profiling this compound against a broad panel of kinases and other enzymes would be required to determine if it acts specifically on its intended target or if it has "off-target" effects that could lead to unwanted side effects. This information is not available for this compound.

In Vivo Efficacy and Activity Assessment

Following promising in vitro results, studies in living organisms would be the next step. This would typically involve using animal models of specific diseases to assess whether the in vitro activity of this compound translates into a therapeutic effect in a whole organism. No in vivo studies for this compound have been reported in the scientific literature.

Toxicity and Safety Profiling

A crucial component of preclinical investigation is to assess the safety of a potential new drug.

Cytotoxicity in Mammalian Cell Lines (e.g., HepG2 Cells)

To evaluate the potential for liver toxicity, the compound would be tested on human liver carcinoma cells (HepG2). These studies measure the concentration at which the compound causes cell death, providing an early indication of its safety profile. While cytotoxicity data is available for a wide range of other chemical compounds in HepG2 cells, no such information has been published for this compound.

Mechanism of Action Elucidation

The precise mechanism of action for this compound is not extensively detailed in publicly available research. However, based on investigations into the broader class of 1,5-naphthyridine (B1222797) derivatives, a likely mechanism involves the inhibition of bacterial topoisomerase enzymes. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

The 1,5-naphthyridine scaffold is a key structural feature of a class of molecules known as novel bacterial topoisomerase inhibitors (NBTIs). These agents function by interfering with the ability of topoisomerases to cut and reseal DNA strands, a process essential for managing DNA supercoiling and decatenating daughter chromosomes during cell division. This interference leads to an accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Notably, the substitution pattern on the naphthyridine ring plays a critical role in the inhibitory activity. Research has indicated a preference for small substituents at the 6-position of the core structure. Specifically, the presence of a 6-methoxy group has been shown to result in more potent inhibitory activity against topoisomerase IV when compared to an unsubstituted analogue. This suggests that the methoxy (B1213986) group at the 6-position of this compound may enhance its interaction with the target enzyme, thereby increasing its efficacy as a topoisomerase inhibitor.

Pharmacodynamic Response Evaluation

Specific pharmacodynamic studies for this compound are not widely reported in the current body of scientific literature. However, the evaluation of pharmacodynamic responses for the broader class of naphthyridine derivatives provides a framework for the anticipated biological effects of this compound. Naphthyridine derivatives have demonstrated a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Pharmacodynamic assessments for related compounds have been conducted to characterize their in vivo efficacy and dose-response relationships. For instance, studies on other novel topoisomerase inhibitors with a naphthyridine core have evaluated their ability to reduce tumor growth in preclinical cancer models. In such studies, compounds have been administered to animal models, such as mice with human tumor xenografts, to assess their antitumor activity. For example, certain 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, which are also topoisomerase inhibitors, have been shown to effectively regress tumor growth in vivo.

A comprehensive pharmacodynamic evaluation for this compound would likely involve similar preclinical models to determine its efficacy in relevant disease states, establish a dose-response curve, and understand the time course of its pharmacological effects.

Human Microsomal Metabolic Stability

The primary goal of a human microsomal metabolic stability assay is to determine the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. nih.gov The assay involves incubating the test compound at a specific concentration (typically 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reactions. mercell.com Samples are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

From the rate of disappearance of the parent compound, key parameters are calculated to describe its metabolic stability. nih.gov

Table 1: Key Parameters in Human Microsomal Metabolic Stability Assays

| Parameter | Description |

|---|---|

| In Vitro Half-Life (t½) | The time required for 50% of the initial compound concentration to be metabolized. |

| Intrinsic Clearance (Clint) | The rate of metabolism in the absence of physiological limitations such as blood flow, providing a measure of the inherent metabolic lability of the compound. researchgate.net |

These in vitro data are then often used in physiologically based pharmacokinetic (PBPK) models to predict the in vivo hepatic clearance, bioavailability, and half-life of the compound in humans. researchgate.netnih.gov A compound with high metabolic stability (long half-life, low clearance) is more likely to have good oral bioavailability and a longer duration of action in the body. researchgate.net Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect. researchgate.net

Emerging Applications and Future Research Directions

Development as Organic Semiconductors in Electronic Devices

The field of organic electronics is continually in search of novel materials with tunable properties for the fabrication of next-generation devices. The inherent electronic characteristics of the 1,5-naphthyridine (B1222797) core suggest its potential utility as an n-type organic semiconductor. The electron-deficient nature of the two nitrogen atoms within the fused pyridine (B92270) rings can facilitate electron transport, a key requirement for n-type materials.

Furthermore, the planarity of the naphthyridine system allows for favorable π-π stacking in the solid state, which is essential for efficient intermolecular charge transport. The interplay between molecular structure, solid-state packing, and electronic properties will be a critical focus of research in developing 6-methoxy-1,5-naphthyridin-2(1H)-one and its derivatives as viable organic semiconductors.

Table 1: Potential Electronic Properties of this compound for Organic Semiconductor Applications

| Property | Potential Characteristic | Rationale |

| Charge Transport | n-type | The electron-deficient 1,5-naphthyridine core is conducive to electron transport. |

| Energy Levels | Tunable HOMO/LUMO | The electron-donating methoxy (B1213986) group can modify the frontier molecular orbital energies. |

| Solid-State Packing | Favorable π-π stacking | The planar structure of the naphthyridine ring system promotes intermolecular interactions necessary for charge transport. |

| Device Application | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | The anticipated semiconductor properties make it a candidate for various organic electronic devices. |

Applications as Optical DNA Biosensors

The development of sensitive and selective DNA biosensors is of paramount importance in diagnostics and biomedical research. Naphthyridine derivatives have emerged as promising candidates for fluorescent DNA probes due to their ability to interact with nucleic acids and exhibit changes in their photophysical properties upon binding. nih.govnih.gov

Derivatives of the closely related 10-methoxydibenzo[b,h] nih.govrsc.orgnaphthyridine have been shown to act as "turn-on" fluorescent probes for DNA. nih.gov These molecules exhibit strong fluorescence enhancement upon binding to DNA, with high binding constants. nih.gov The proposed mechanism of interaction is through minor groove binding, which is a less disruptive mode of binding compared to intercalation. nih.govnih.gov This property is advantageous for the development of probes for real-time monitoring of DNA in living cells.

It is hypothesized that this compound could also function as a fluorescent DNA probe. The planar naphthyridinone core could facilitate interaction with the DNA structure, while the methoxy group could influence the molecule's fluorescence quantum yield and Stokes shift. Upon binding to DNA, the fluorescence of the molecule, which may be quenched in an aqueous environment, could be significantly enhanced. This "light-up" response would form the basis of its function as a DNA biosensor. Future research will likely focus on characterizing the binding affinity and specificity of this compound for different DNA sequences and structures, as well as its potential for imaging nucleic acids in biological systems.

Table 2: Anticipated Properties of this compound as an Optical DNA Biosensor

| Feature | Expected Behavior | Significance in Biosensing |

| DNA Binding | Minor groove binding | Less perturbation to DNA structure compared to intercalation, suitable for in vivo applications. |

| Fluorescence Response | "Turn-on" fluorescence upon DNA binding | Provides a clear signal for the detection of DNA with low background noise. |

| Sensitivity | Potentially high | The strong binding affinity and fluorescence enhancement could enable the detection of low concentrations of DNA. |

| Selectivity | To be determined | Future studies will explore the preference for specific DNA sequences or structures (e.g., A-T vs. G-C rich regions). |

Rational Drug Design and Optimization Strategies for Clinical Translation

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for multiple biological targets. nih.gov Derivatives of this scaffold have shown a wide range of biological activities, including anticancer and antiviral properties. nih.govnih.gov

Rational drug design efforts involving this compound would likely focus on leveraging the known structure-activity relationships (SAR) of related compounds. For instance, the presence of a methoxy group at certain positions on the naphthyridine ring has been shown to be important for the inhibition of enzymes like topoisomerase II, a key target in cancer chemotherapy. nih.gov

Optimization strategies for clinical translation would involve a multi-pronged approach: